molecular formula C23H21NO2 B1581057 Methyl 1-tritylaziridine-2-carboxylate CAS No. 76357-18-1

Methyl 1-tritylaziridine-2-carboxylate

Cat. No.: B1581057
CAS No.: 76357-18-1
M. Wt: 343.4 g/mol
InChI Key: QGSITPKXYQEFIR-UHFFFAOYSA-N
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Description

Methyl 1-tritylaziridine-2-carboxylate is a chemical compound with the molecular formula C23H21NO2 and a molecular weight of 343.42 g/mol. It is a derivative of aziridine, a three-membered nitrogen-containing heterocycle, and is known for its utility in organic synthesis and research applications.

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the reaction of trityl chloride with aziridine-2-carboxylic acid methyl ester in the presence of a base such as triethylamine.

  • Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the trityl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like halides and amines are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Oxidized derivatives of the aziridine ring.

  • Reduction: Amines derived from the aziridine ring.

  • Substitution: Various substituted aziridines depending on the nucleophile used.

Scientific Research Applications

Methyl 1-tritylaziridine-2-carboxylate is widely used in scientific research due to its unique chemical properties:

  • Chemistry: It serves as a building block in the synthesis of complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and other biological targets.

  • Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 1-tritylaziridine-2-carboxylate exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound can interact with various enzymes and receptors, influencing biological processes.

  • Pathways Involved: It may be involved in pathways related to cell signaling, metabolism, and other biochemical processes.

Comparison with Similar Compounds

  • Methyl aziridine-2-carboxylate: A simpler derivative without the trityl group.

  • Trityl chloride: A precursor used in the synthesis of the compound.

  • Aziridine-2-carboxylic acid: The core structure without the methyl ester and trityl group.

Uniqueness: Methyl 1-tritylaziridine-2-carboxylate is unique due to the presence of the trityl group, which provides steric protection and enhances its reactivity in organic synthesis.

This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.

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Properties

IUPAC Name

methyl 1-tritylaziridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO2/c1-26-22(25)21-17-24(21)23(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21H,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGSITPKXYQEFIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00303184
Record name methyl 1-tritylaziridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00303184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76357-18-1
Record name methyl 1-tritylaziridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00303184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 1-(Triphenylmethyl)-2-aziridinecarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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